molecular formula C28H28ClFN2O4 B10930498 1-(2-chloro-6-fluorobenzyl)-3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1H-pyrazole

1-(2-chloro-6-fluorobenzyl)-3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1H-pyrazole

Cat. No.: B10930498
M. Wt: 511.0 g/mol
InChI Key: SQSBGNWTZATTBD-UHFFFAOYSA-N
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Description

1-(2-Chloro-6-fluorobenzyl)-3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family. This compound is characterized by its complex structure, which includes a pyrazole ring substituted with various functional groups, including chloro, fluoro, and methoxy groups. The presence of these substituents imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-chloro-6-fluorobenzyl)-3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1H-pyrazole typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazole core, followed by the introduction of the substituents. The key steps include:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using 2-chloro-6-fluorobenzyl chloride.

    Substitution with Methoxy Groups: The methoxy groups can be introduced through electrophilic aromatic substitution reactions using methoxy-substituted benzene derivatives.

    Final Assembly: The final compound is obtained by coupling the substituted pyrazole with the benzyl and methoxy-substituted phenyl groups under appropriate conditions.

Industrial Production Methods: Industrial production of this compound would involve scaling up the laboratory synthesis methods while ensuring cost-effectiveness, safety, and environmental compliance. This typically includes optimizing reaction conditions, using continuous flow reactors, and employing green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions: 1-(2-chloro-6-fluorobenzyl)-3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The chloro and fluoro groups can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

    Substitution: Nucleophiles like ammonia (NH₃) or thiols (RSH) in polar aprotic solvents.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazoles with different functional groups.

Scientific Research Applications

1-(2-chloro-6-fluorobenzyl)-3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1H-pyrazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials, such as polymers and advanced coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 1-(2-chloro-6-fluorobenzyl)-3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and are often elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

  • 1-(2-chloro-6-fluorobenzyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde
  • N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N’-(3,4-dimethoxyphenyl)urea
  • N-(2-chloro-6-fluorobenzyl)-2-(3,4-dimethoxyphenyl)ethanamine hydrochloride

Uniqueness: 1-(2-chloro-6-fluorobenzyl)-3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1H-pyrazole is unique due to its specific combination of substituents, which impart distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C28H28ClFN2O4

Molecular Weight

511.0 g/mol

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methyl]-3,5-bis(3,4-dimethoxyphenyl)-4-ethylpyrazole

InChI

InChI=1S/C28H28ClFN2O4/c1-6-19-27(17-10-12-23(33-2)25(14-17)35-4)31-32(16-20-21(29)8-7-9-22(20)30)28(19)18-11-13-24(34-3)26(15-18)36-5/h7-15H,6,16H2,1-5H3

InChI Key

SQSBGNWTZATTBD-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N(N=C1C2=CC(=C(C=C2)OC)OC)CC3=C(C=CC=C3Cl)F)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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